Furan-3-ylethynyltrimethylsilane basic properties
Furan-3-ylethynyltrimethylsilane basic properties
An In-depth Technical Guide to Furan-3-ylethynyltrimethylsilane
This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of Furan-3-ylethynyltrimethylsilane, a heterocyclic building block relevant to researchers, scientists, and professionals in drug development.
Core Properties
Furan-3-ylethynyltrimethylsilane is a colorless to yellow liquid. Its fundamental physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂OSi | [1][2][3] |
| Molecular Weight | 164.28 g/mol | [1][2][3] |
| CAS Number | 465521-19-1 | [1][2][3] |
| Boiling Point | 184-186 °C | [1][4][5] |
| Density | 0.906 g/mL at 25 °C | [1][4][5] |
| Refractive Index | n20/D 1.4910 | [1][4] |
| Flash Point | 65 °C (149.0 °F) | [1][5] |
| Purity | ≥95% to 97% | [1][3] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Furan-3-ylethynyltrimethylsilane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful tool for confirming the structure of Furan-3-ylethynyltrimethylsilane. The key chemical shifts are detailed below.[6]
| Protons | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| (CH₃)₃Si- | 0.23 | singlet | 9H |
| Furan-H | 6.44 | multiplet | 1H |
| Furan-H | 7.34 | multiplet | 1H |
| Furan-H | 7.63 | multiplet | 1H |
Solvent: CDCl₃, Frequency: 400 MHz[6]
Infrared (IR) Spectroscopy
-
~3130 cm⁻¹ (aromatic C-H stretch)
-
~2150 cm⁻¹ (C≡C stretch, alkyne)
-
~1500, ~1450 cm⁻¹ (aromatic C=C stretch)
-
~1250 cm⁻¹ (Si-CH₃ stretch)
-
~1180 cm⁻¹ (C-O-C stretch of the furan ring)[7]
Synthesis of Furan-3-ylethynyltrimethylsilane
A common synthetic route to Furan-3-ylethynyltrimethylsilane involves the reaction of 3-(2,2-dibromovinyl)furan with n-butyllithium followed by quenching with chlorotrimethylsilane.[6]
Experimental Protocol
-
A solution of 3-(2,2-dibromovinyl)furan (7.9 mmol) in tetrahydrofuran (THF, 20 mL) is cooled to -78 °C.[6]
-
1.6 M n-butyllithium in hexane (16.3 mmol) is added to the stirred solution over 3 minutes.[6]
-
After 1 hour at -78 °C, the cooling bath is removed, and the mixture is allowed to warm to room temperature.[6]
-
The reaction is stirred for an additional 1.5 hours at room temperature.[6]
-
The mixture is then cooled back to -78 °C, and chlorotrimethylsilane (23.8 mmol) is added dropwise.[6]
-
The reaction mixture is allowed to gradually warm to room temperature and is stirred for 19 hours.[6]
-
The reaction is quenched by pouring it into an ice-cold mixture of diethyl ether and saturated aqueous sodium bicarbonate solution.[6]
-
The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.[6]
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude Furan-3-ylethynyltrimethylsilane as a yellow oil.[6] This crude product can often be used in subsequent steps without further purification.[6]
Caption: Synthesis workflow for Furan-3-ylethynyltrimethylsilane.
Reactivity and Potential Applications
Reactivity
The reactivity of Furan-3-ylethynyltrimethylsilane is primarily dictated by the furan ring, which is an electron-rich aromatic system.[8] It readily undergoes electrophilic aromatic substitution, with a preference for substitution at the C2 and C5 positions due to the greater resonance stabilization of the intermediate carbocation.[9] The trimethylsilyl group on the acetylene can be easily removed under basic or fluoride-mediated conditions to yield the terminal alkyne, 3-ethynylfuran, which can then participate in various coupling reactions (e.g., Sonogashira, click chemistry).
Caption: Electrophilic substitution pathway of the furan ring.
Applications in Drug Development
Furan derivatives are important pharmacophores found in a wide range of therapeutic agents, exhibiting antibacterial, antiviral, anti-inflammatory, and anticancer properties.[10][11][12] Furan-3-ylethynyltrimethylsilane serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs.[13] The furan moiety can act as a bioisostere for a phenyl ring, potentially improving pharmacokinetic properties such as solubility and bioavailability.[11] The ethynyltrimethylsilane group provides a handle for introducing the furan scaffold into target molecules via various cross-coupling methodologies.
Caption: Logical flow of Furan-3-ylethynyltrimethylsilane in synthesis.
Safety and Handling
Furan-3-ylethynyltrimethylsilane is a combustible liquid and requires careful handling in a well-ventilated area, preferably under a fume hood.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[14][15]
| Hazard Information | Details | Reference |
| Signal Word | Warning | [1][4] |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H413: May cause long lasting harmful effects to aquatic life. | [1][4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P273: Avoid release to the environment.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][4] |
| Storage | Store in a well-ventilated place. Keep cool. It is recommended to store under an inert atmosphere (e.g., Argon).[2] |
References
- 1. 三甲基硅乙炔-3-呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. FURAN-3-YLETHYNYLTRIMETHYLSILANE | 465521-19-1 [amp.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. FURAN-3-YLETHYNYLTRIMETHYLSILANE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. scribd.com [scribd.com]
- 10. Pharmacological activity of furan derivatives [wisdomlib.org]
- 11. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
